molecular formula C15H11ClO3 B1594867 2-Chloro-3',4'-(ethylenedioxy)benzophenone CAS No. 164526-07-2

2-Chloro-3',4'-(ethylenedioxy)benzophenone

Cat. No. B1594867
CAS RN: 164526-07-2
M. Wt: 274.7 g/mol
InChI Key: ZYMLUQLZIRHDPQ-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’-(ethylenedioxy)benzophenone is a chemical compound with the CAS Number: 164526-07-2. Its molecular weight is 274.7 and its IUPAC name is (2-chlorophenyl) (2,3-dihydro-1,4-benzodioxin-6-yl)methanone . It is a viscous yellow oil .


Molecular Structure Analysis

The InChI code for 2-Chloro-3’,4’-(ethylenedioxy)benzophenone is 1S/C15H11ClO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-3’,4’-(ethylenedioxy)benzophenone has a molecular weight of 274.7 . It is a viscous yellow oil .

Scientific Research Applications

Environmental Science: Degradation of Organic Micropollutants

2-Chloro-3’,4’-(ethylenedioxy)benzophenone has been studied for its role in the degradation of organic micropollutants, such as benzophenone-4 (BP-4), which are commonly found in personal care products. Advanced oxidation processes, including chlorination and UV-based treatments, have been employed to achieve significant removal of these contaminants from water sources .

Material Science: Synthesis of High-Performance Polymers

This compound is utilized in the synthesis of high-performance polymers due to its ability to introduce cross-linking points that enhance the thermal and mechanical properties of the resulting materials. Its inclusion in polymer matrices can lead to improved stability and durability .

Pharmaceutical Research: Drug Design and Development

In pharmaceutical research, 2-Chloro-3’,4’-(ethylenedioxy)benzophenone serves as a precursor or intermediate in the synthesis of various drug molecules. Its structural features allow for the creation of compounds with potential therapeutic effects.

Analytical Chemistry: Chromatographic Analysis

The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis, helping to identify and quantify similar organic compounds in complex mixtures .

Cosmetic Industry: UV Filters and Stabilizers

Due to its ability to absorb ultraviolet radiation, this chemical is researched for potential use as a UV filter or stabilizer in cosmetic formulations, contributing to the protection of skin and products from UV-induced damage .

Chemical Synthesis: Photoinitiators for Curing Systems

2-Chloro-3’,4’-(ethylenedioxy)benzophenone is explored as a photoinitiator in UV-curing systems for coatings, inks, and adhesives. Its photoreactive nature enables rapid curing upon exposure to UV light, which is critical for industrial applications .

Environmental Toxicology: Ecotoxicity Studies

The compound is also significant in ecotoxicity studies, where its impact on aquatic and terrestrial ecosystems is assessed. Understanding its behavior and breakdown products helps in evaluating the environmental risks associated with its use .

Nanotechnology: Nanocomposite Fabrication

Lastly, in the field of nanotechnology, 2-Chloro-3’,4’-(ethylenedioxy)benzophenone is investigated for its role in the fabrication of nanocomposites. It can act as a linking agent between organic and inorganic phases, leading to novel materials with enhanced properties.

Safety And Hazards

2-Chloro-3’,4’-(ethylenedioxy)benzophenone is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMLUQLZIRHDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354337
Record name 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3',4'-(ethylenedioxy)benzophenone

CAS RN

164526-07-2
Record name 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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